molecular formula C22H23ClN2 B10889647 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10889647
M. Wt: 350.9 g/mol
InChI Key: AJFWMMLFGIOUDW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a naphthalenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with naphthalen-1-ylmethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both chlorophenyl and naphthalenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23ClN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2

InChI Key

AJFWMMLFGIOUDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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